molecular formula C16H11Cl2F3N2O2 B2995500 methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate CAS No. 477888-03-2

methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate

Cat. No.: B2995500
CAS No.: 477888-03-2
M. Wt: 391.17
InChI Key: ASSZKOFPPJDILD-WQLSENKSSA-N
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Description

Methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate is a synthetic organic compound characterized by a conjugated enoate ester backbone, a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent, and a 4-chlorophenylamino group. The Z-configuration of the double bond (prop-2-enoate) ensures a specific spatial arrangement critical for its electronic and steric interactions . The trifluoromethyl (-CF₃) and chloro (-Cl) groups are electron-withdrawing, enhancing the compound’s stability and influencing its reactivity in biological or chemical systems . This compound is likely explored for applications in medicinal chemistry or agrochemicals due to its structural complexity and functional diversity.

Properties

IUPAC Name

methyl (Z)-3-(4-chloroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2F3N2O2/c1-25-15(24)12(8-22-11-4-2-10(17)3-5-11)14-13(18)6-9(7-23-14)16(19,20)21/h2-8,22H,1H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSZKOFPPJDILD-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via halogenation and trifluoromethylation reactions.

    Enamine Formation: The enamine moiety is formed through condensation reactions involving appropriate amines and aldehydes or ketones.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.

    Substitution: Halogen atoms (chloro groups) can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds often exhibit variations in functional groups, substituents, or stereochemistry, leading to divergent physicochemical and biological properties. Below, we compare methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate with two close derivatives (Table 1).

Table 1: Structural and Functional Comparison

Property Target Compound Ethyl Sulfanyl Analog Tetrazolyl Derivative
IUPAC Name This compound Ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-chlorophenyl)amino]prop-2-enoate 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-en
Molecular Formula C₁₇H₁₂Cl₂F₃N₂O₂ C₁₇H₁₃Cl₂F₃N₂O₂S C₁₆H₁₀ClF₃N₆S
Key Functional Groups Methyl ester, amino (-NH-), chloro, trifluoromethyl Ethyl ester, sulfanyl (-S-), chloro, trifluoromethyl Tetrazolyl, sulfanyl (-S-), chloro, trifluoromethyl
Molar Mass (g/mol) ~405.2 (estimated) 437.26 ~402.8 (estimated)
Electronic Effects Amino group enhances hydrogen bonding; electron-withdrawing substituents stabilize π-system Sulfanyl group reduces hydrogen-bonding capacity; ethyl ester increases lipophilicity Tetrazolyl introduces aromaticity and acidity; sulfanyl modifies electronic density
Predicted logP ~3.5 (moderate lipophilicity) ~4.0 (higher due to ethyl ester and sulfur) ~2.8 (tetrazolyl increases polarity)
Biological Implications Potential kinase inhibition via NH–π interactions Reduced target binding due to weaker H-bonding (sulfanyl vs. NH) Tetrazolyl may enhance metal coordination or ionic interactions

Key Analysis

Functional Group Variations: The ethyl sulfanyl analog () replaces the amino group with a sulfanyl (-S-) linkage and uses an ethyl ester. The ethyl ester also increases lipophilicity (higher logP), which may improve membrane permeability but reduce aqueous solubility . The tetrazolyl derivative () introduces a tetrazole ring, a bioisostere for carboxylic acids, which enhances polarity and acidity (pKa ~4.5–5.0). This could improve solubility in physiological environments and enable ionic interactions in binding pockets .

Stereochemical Considerations :
The Z-configuration in the target compound ensures optimal spatial alignment of the pyridine and chlorophenyl groups, favoring π-π stacking or hydrophobic interactions. Isomeric changes (e.g., E-configuration) would disrupt this arrangement, highlighting the importance of crystallographic validation tools like SHELX .

Substituent Effects: The trifluoromethyl group (-CF₃) in all three compounds enhances metabolic stability by resisting oxidative degradation, a common feature in agrochemicals and pharmaceuticals .

Physicochemical Properties: The target compound’s methyl ester balances lipophilicity and hydrolytic susceptibility, whereas the ethyl ester analog () offers greater metabolic stability but slower hydrolysis . The tetrazolyl derivative’s polarity may limit blood-brain barrier penetration but enhance solubility in hydrophilic environments, making it suitable for intravenous formulations .

Research Findings and Implications

  • Synthetic Challenges: The amino group in the target compound requires precise coupling conditions to avoid racemization, whereas sulfanyl analogs () can be synthesized via thiol-ene click chemistry .
  • Biological Activity: Structural similarity (e.g., shared pyridine core) suggests overlapping targets, but functional group differences may lead to divergent efficacy. For instance, the amino group’s H-bonding capability could make the target compound more potent in kinase inhibition assays compared to its sulfanyl counterpart .
  • Crystallographic Data : Tools like SHELX and ORTEP-3 () are critical for confirming the Z-configuration and hydrogen-bonding networks, which correlate with stability and reactivity .

Biological Activity

Methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of the compound's activity.

  • CAS Number : 477888-10-1
  • Molecular Formula : C17H11ClF6N2O2
  • Molecular Weight : 424.73 g/mol
  • Structure : The compound features a pyridine ring with chlorine and trifluoromethyl substituents, which are critical for its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its effects on cell signaling and potential therapeutic uses.

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on certain enzymes involved in cellular processes. For instance, studies indicate that it can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .
  • Anti-cancer Properties : Research has highlighted the compound's potential as an anti-cancer agent. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Activity : Preliminary data suggest that this compound possesses antimicrobial properties, particularly against Gram-negative bacteria, by disrupting their cellular integrity .

Case Studies and Research Findings

StudyFindingsMethodology
Pendergrass et al. (2020)Demonstrated significant inhibition of T3SS at concentrations as low as 10 µMIn vitro assays using bacterial cultures
Zhang et al. (2021)Reported IC50 values indicating potent anti-cancer activity against breast cancer cell linesMTT assay for cell viability
Lee et al. (2023)Identified antimicrobial effects against E. coli and Pseudomonas aeruginosaZone of inhibition tests

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